3-(3-chlorophenyl)-5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-1,2,4-oxadiazole
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Overview
Description
3-(3-chlorophenyl)-5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a 1,2,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with an appropriate nitrile, such as 4-(propan-2-yl)benzonitrile, under acidic conditions to yield the desired oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-1,2,4-oxadiazole
- 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate
Uniqueness
3-(3-chlorophenyl)-5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-1,2,4-oxadiazole is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and a pyrazolyl moiety makes it a versatile scaffold for further functionalization and application in various fields .
Properties
Molecular Formula |
C20H17ClN4O |
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Molecular Weight |
364.8 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-5-[3-(4-propan-2-ylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H17ClN4O/c1-12(2)13-6-8-14(9-7-13)17-11-18(24-23-17)20-22-19(25-26-20)15-4-3-5-16(21)10-15/h3-12H,1-2H3,(H,23,24) |
InChI Key |
LYBVSJGMQFREGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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